molecular formula C16H26N2O4S B6715954 N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine

N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine

Cat. No.: B6715954
M. Wt: 342.5 g/mol
InChI Key: WFDLEBHCGONPDR-UHFFFAOYSA-N
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Description

N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine is a synthetic organic compound that belongs to the class of oxan-4-amines This compound is characterized by the presence of a dimethylsulfamoyl group, a phenoxypropyl group, and an oxan-4-amine backbone

Properties

IUPAC Name

N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-17(2)23(19,20)18(15-9-13-21-14-10-15)11-6-12-22-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDLEBHCGONPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CCCOC1=CC=CC=C1)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine typically involves multiple steps, including the formation of the oxan-4-amine backbone, the introduction of the dimethylsulfamoyl group, and the attachment of the phenoxypropyl group. Common reagents and conditions used in these reactions may include:

    Formation of Oxan-4-Amine Backbone: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethylsulfamoyl Group: This can be achieved through sulfonation reactions using reagents such as dimethylsulfamoyl chloride.

    Attachment of Phenoxypropyl Group: This step may involve nucleophilic substitution reactions using phenoxypropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties or as a drug candidate.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-4-amine can be compared with other oxan-4-amines, sulfonamides, and phenoxypropyl derivatives.
  • Examples of similar compounds include N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)amine, N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-2-amine, and N-(dimethylsulfamoyl)-N-(3-phenoxypropyl)oxan-6-amine.

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